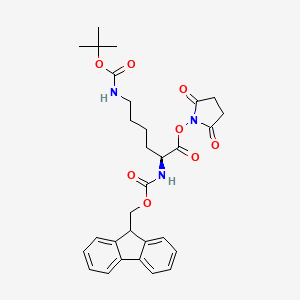

Fmoc-lys(boc)-osu

Vue d'ensemble

Description

Fmoc-lys(boc)-osu, also known as this compound, is a useful research compound. Its molecular formula is C30H35N3O8 and its molecular weight is 565,62 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications biomédicales : Ingénierie tissulaire

Fmoc-Lys(Boc)-OSu est utilisé dans la synthèse d'hydrogels à base de peptides (PHG), qui sont des matériaux biocompatibles adaptés aux applications biologiques, biomédicales et biotechnologiques {svg_1}. Ces hydrogels peuvent être utilisés en ingénierie tissulaire grâce à leur capacité à soutenir l'adhésion, la survie et la duplication des cellules. La nature auto-assemblante de ces hydrogels, facilitée par le groupe Fmoc, permet la création d'un environnement physiologiquement pertinent pour les expériences in vitro {svg_2}.

Systèmes d'administration de médicaments

La nature amphiphile des peptides dérivés de this compound en fait des candidats idéaux pour les systèmes d'administration de médicaments. Le groupe Fmoc contribue à l'auto-assemblage des peptides en hydrogels qui peuvent encapsuler des médicaments et les libérer de manière contrôlée. Cette application est particulièrement utile pour cibler des tissus ou organes spécifiques avec des médicaments {svg_3}.

Outils de diagnostic pour l'imagerie

Les hydrogels peptidiques contenant this compound peuvent servir d'agents de contraste en imagerie médicale. Leur biocompatibilité et leur facilité de fonctionnalisation les rendent adaptés pour améliorer la qualité des images obtenues par IRM, tomodensitométrie et autres techniques d'imagerie {svg_4}.

Synthèse peptidique en phase solide

This compound est un réactif clé dans la synthèse peptidique en phase solide (SPPS) basée sur Fmoc. Il est utilisé pour introduire des résidus lysine dans les chaînes peptidiques, ce qui est une étape fondamentale dans la synthèse de protéines et de peptides à des fins de recherche et thérapeutiques {svg_5}.

Synthèse de sels de dihydroimidazolylbutyl dihydroimidazol-3-ium

Ce composé est utilisé dans la synthèse en phase solide de sels de dihydroimidazolylbutyl dihydroimidazol-3-ium pentasubstitués. Ces sels ont des applications potentielles en chimie médicinale et en développement de médicaments {svg_6}.

Intercalants filaires pour la liaison à l'ADN

This compound est utilisé dans la synthèse de la bis-naphtalène diimide, un intercalant filaire. Les intercalants filaires sont des molécules qui peuvent glisser entre les bases de l'ADN et sont utilisées pour étudier les interactions ADN et comme agents thérapeutiques potentiels {svg_7}.

Mécanisme D'action

Target of Action

Fmoc-Lys(Boc)-OSu is primarily used as a reagent in Fmoc solid-phase peptide synthesis . Its primary targets are peptide sequences, where it is used for coupling lysine into these sequences .

Mode of Action

This compound interacts with its targets (peptide sequences) through a process known as coupling. This process involves the formation of peptide bonds, which are the chemical bonds that link amino acids together in a peptide or protein chain . The compound’s interaction with its targets results in the incorporation of the lysine amino acid residue into the peptide sequence .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the Fmoc solid-phase peptide synthesis . This pathway involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The Fmoc group provides protection for the amino acid residues during the synthesis process, and is removed under basic conditions .

Result of Action

The result of this compound’s action is the successful incorporation of the lysine amino acid residue into a peptide sequence . This enables the synthesis of complex peptides for various biochemical applications.

Action Environment

The action of this compound is influenced by several environmental factors. These include the pH of the reaction environment, the presence of other reagents, and the temperature. For instance, the Fmoc group is stable under basic conditions and remains in place even through many Fmoc deprotection cycles . The compound is typically stored at a temperature between 2-8°C .

Analyse Biochimique

Biochemical Properties

Fmoc-lys(boc)-osu plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It is used as a reagent in Fmoc solid-phase peptide synthesis, where it helps in the sequential addition of amino acids to form peptides. The compound interacts with various enzymes and proteins during this process. For instance, it couples with p-methylbenzhydrylamine (MBHA) resin to facilitate the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts . Additionally, this compound is involved in the synthesis of bis-naphthalene diimide, a threading intercalator .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in peptide synthesis can impact cell function by altering the availability of specific peptides and proteins. These changes can affect cell signaling pathways, leading to modifications in gene expression and cellular metabolism. For example, the presence of this compound in the synthesis of specific peptides can modulate the activity of enzymes and proteins involved in these pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules during peptide synthesis. The compound exerts its effects through binding interactions with enzymes and proteins, facilitating the addition of amino acids to the growing peptide chain. This compound can also influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may degrade, leading to changes in its effectiveness in peptide synthesis. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular function and metabolism. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for peptide synthesis. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For example, this compound can influence the synthesis of specific peptides, which in turn can affect the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its effectiveness in peptide synthesis, as they determine the availability of the compound at the site of action .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound is available at the appropriate sites within the cell to facilitate peptide synthesis and other biochemical reactions .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONZVSWDWBWWMH-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662683 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132307-50-7 | |

| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132307-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

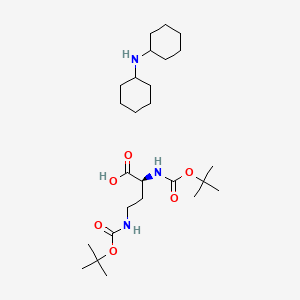

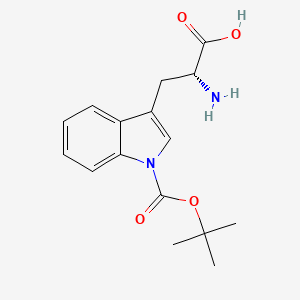

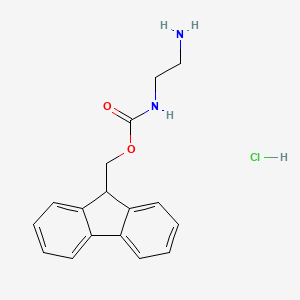

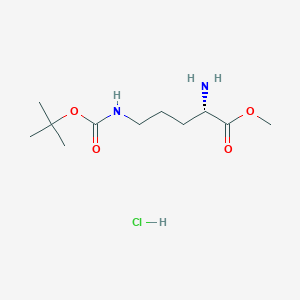

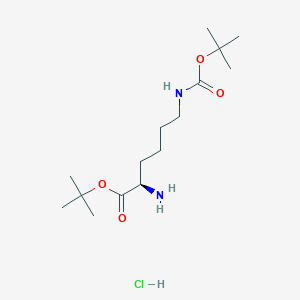

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

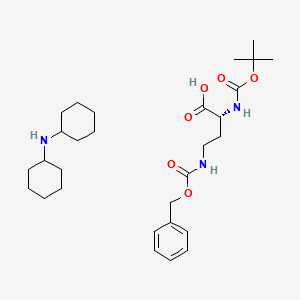

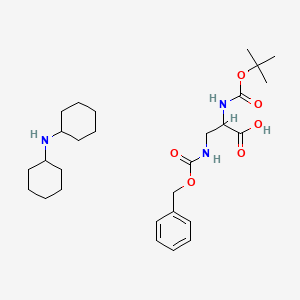

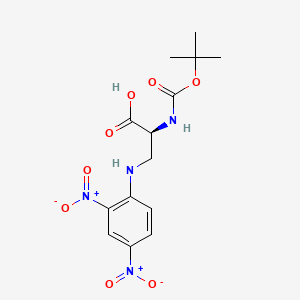

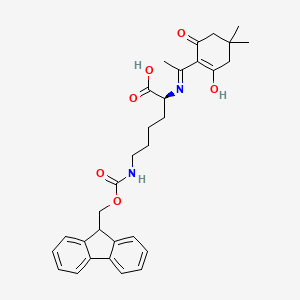

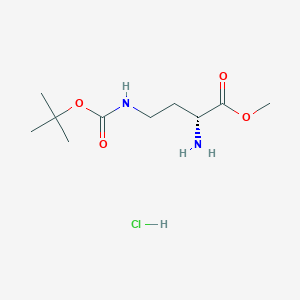

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.